PMPMEase-IN-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

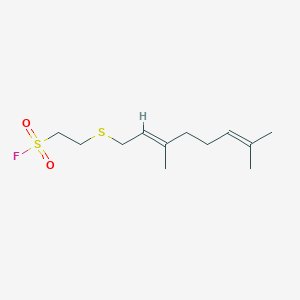

特性

分子式 |

C12H21FO2S2 |

|---|---|

分子量 |

280.4 g/mol |

IUPAC名 |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylethanesulfonyl fluoride |

InChI |

InChI=1S/C12H21FO2S2/c1-11(2)5-4-6-12(3)7-8-16-9-10-17(13,14)15/h5,7H,4,6,8-10H2,1-3H3/b12-7+ |

InChIキー |

TZWRSKIJUFQCKJ-KPKJPENVSA-N |

異性体SMILES |

CC(=CCC/C(=C/CSCCS(=O)(=O)F)/C)C |

正規SMILES |

CC(=CCCC(=CCSCCS(=O)(=O)F)C)C |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of PMPMEase Inhibitors: A Technical Guide

Disclaimer: This guide details the mechanism of action of Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) inhibitors based on currently available scientific literature. It is important to note that specific data for a compound designated "PMPMEase-IN-1" is not available in the public domain at the time of this writing. Therefore, this document provides a comprehensive overview of the target enzyme, its role in cellular signaling, and the effects of its inhibition, using data from well-characterized PMPMEase inhibitors as illustrative examples. This information is intended for researchers, scientists, and drug development professionals.

Introduction to PMPMEase

Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase), also known as carboxylesterase 1 (CES1), is a crucial enzyme in the post-translational modification pathway of a class of proteins known as polyisoprenylated proteins.[1][2] These proteins, which include the Ras superfamily of small GTPases, are essential for a multitude of cellular processes, including signal transduction, cell proliferation, differentiation, and cytoskeletal organization.[2]

The polyisoprenylation pathway involves a series of enzymatic modifications that are critical for the proper localization and function of these signaling proteins. PMPMEase catalyzes the final, reversible step in this pathway: the hydrolysis of a methyl ester from the C-terminal polyisoprenylated cysteine residue.[1][3] This demethylation results in a negatively charged carboxylate group, which can induce conformational changes that modulate the protein's interaction with other signaling partners and its localization within the cell.[1]

Aberrant activity of polyisoprenylated proteins, often due to mutations or overexpression, is a hallmark of many cancers.[4][5] Consequently, the enzymes involved in the polyisoprenylation pathway, including PMPMEase, have emerged as promising therapeutic targets for cancer and other diseases.[3][6]

The Polyisoprenylation Pathway and the Role of PMPMEase

The post-translational modification of polyisoprenylated proteins is a multi-step process that ensures their correct membrane association and biological activity. PMPMEase plays a key regulatory role in the final stage of this pathway.

Mechanism of Action of PMPMEase Inhibitors

PMPMEase inhibitors are compounds that block the enzymatic activity of PMPMEase. By preventing the demethylation of polyisoprenylated proteins, these inhibitors maintain the proteins in their methylated state. This alteration in the methylation status can disrupt their normal function, leading to various cellular consequences. The general mechanism involves the inhibitor binding to the active site of PMPMEase, thereby preventing the substrate from being hydrolyzed.

The inhibition of PMPMEase has been shown to induce cancer cell death and is being explored as a therapeutic strategy.[1][3]

Quantitative Data for PMPMEase Inhibitors

While specific data for this compound is unavailable, the following tables summarize quantitative data for other known PMPMEase inhibitors, providing a reference for the potency of compounds targeting this enzyme.

Table 1: In Vitro Inhibition of PMPMEase Activity

| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Source |

| L-28 | 2.3 - 130 | - | Irreversible | [7] |

| Curcumin | 12.4 | 0.3 | Reversible, Mixed | [1] |

| PCAIs | - | 3.7 - 20 | - | [6] |

| PUFAs (AA, EPA, DHA) | - | 0.12 - 3.7 | - | [8] |

Table 2: Cellular Effects of PMPMEase Inhibitors

| Inhibitor | Cell Line | EC50 (µM) | Effect | Source |

| L-28 | A549 (Lung Cancer) | 8.5 | Concentration-dependent cell death | [2][5] |

| L-28 | H460 (Lung Cancer) | 2.8 | Concentration-dependent cell death | [2][5] |

| L-28 | Prostate Cancer Cells | 1.8 - 4.6 | Apoptosis | [7] |

| PPEIs | MIA PaCa-2 (Pancreatic) | 4.5 - 4.8 | Suppression of cell viability | [4] |

| PPEIs | PANC-1 (Pancreatic) | 5.0 - 6.4 | Suppression of cell viability | [4] |

| Curcumin | Caco-2 (Colorectal Cancer) | 22.0 (µg/mL) | Concentration-dependent cell death | [1] |

Cellular and Molecular Consequences of PMPMEase Inhibition

The inhibition of PMPMEase triggers a cascade of cellular events, ultimately leading to reduced cancer cell viability and proliferation.

Disruption of Actin Cytoskeleton and Cell Morphology

PMPMEase inhibition has been demonstrated to disrupt the organization of the actin filament network.[2][7] This leads to significant changes in cell morphology, with cells often retracting and losing their normal shape.[4][7]

Inhibition of Cell Migration

A direct consequence of the disrupted actin cytoskeleton is the significant inhibition of cancer cell migration.[2][7] Studies have shown a marked decrease in the ability of cancer cells to migrate into a wound area after treatment with a PMPMEase inhibitor.[2]

Alteration of Gene Expression

PMPMEase inhibition leads to widespread changes in the expression of cancer-related genes.[2][7] This includes the downregulation of genes involved in cell cycle progression and the upregulation of genes that induce cell cycle arrest.[7]

Induction of Apoptosis

A key outcome of PMPMEase inhibition in cancer cells is the induction of apoptosis, or programmed cell death.[4][7] The EC50 values for apoptosis induction are often in the low micromolar range for potent inhibitors.[7]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize PMPMEase inhibitors.

PMPMEase Activity Assay

This assay measures the enzymatic activity of PMPMEase and its inhibition by test compounds.

Methodology:

-

Cells are cultured and lysed to release intracellular enzymes, including PMPMEase.[2][7]

-

The protein concentration of the lysate is determined.[7]

-

Aliquots of the lysate are incubated with a specific PMPMEase substrate, such as N-(4-nitrobenzoyl)-S-trans, trans-farnesyl-L-cysteine methyl ester (RD-PNB), in the presence of varying concentrations of the inhibitor.[1][7]

-

The reaction is incubated at 37°C for a defined period.[7]

-

The reaction is stopped, and the amount of product formed is quantified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

The concentration of inhibitor that reduces PMPMEase activity by 50% (IC50) is calculated.[7]

Cell Viability and Apoptosis Assays

These assays determine the effect of PMPMEase inhibitors on cancer cell survival.

Methodology:

-

Cancer cells are seeded in multi-well plates and allowed to adhere.

-

The cells are treated with a range of concentrations of the PMPMEase inhibitor for a specified duration (e.g., 48 or 72 hours).[4][9]

-

Cell viability can be assessed using various methods, such as the MTT assay, which measures metabolic activity.[9]

-

Apoptosis can be quantified using techniques like ethidium bromide/acridine orange (EB/OA) staining or caspase activity assays.[2][4]

-

The effective concentration that causes 50% of the maximal effect (EC50) is determined.[7]

Cell Migration (Wound Healing) Assay

This assay assesses the impact of PMPMEase inhibition on the migratory capacity of cancer cells.

Methodology:

-

A confluent monolayer of cancer cells is created in a culture dish.

-

A "wound" is created by scratching the monolayer with a pipette tip.[7]

-

The cells are then treated with the PMPMEase inhibitor or a vehicle control.

-

The closure of the wound by migrating cells is monitored and imaged at different time points (e.g., 0, 6, 12, 24 hours).[2][7]

-

The rate of cell migration is quantified by measuring the change in the wound area over time.[2]

Conclusion

Inhibition of PMPMEase represents a promising therapeutic strategy for cancers characterized by hyperactive polyisoprenylated protein signaling. By blocking the final, reversible step of the polyisoprenylation pathway, PMPMEase inhibitors disrupt critical cellular processes, including cytoskeletal organization, cell migration, and gene expression, ultimately leading to cancer cell death. While specific data on "this compound" is not currently available, the extensive research on other PMPMEase inhibitors provides a strong foundation for understanding the potential mechanism of action of novel compounds targeting this enzyme. Further research is warranted to elucidate the specific properties of individual inhibitors and their therapeutic potential.

References

- 1. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyisoprenylation potentiates the inhibition of polyisoprenylated methylated protein methyl esterase and the cell degenerative effects of sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyisoprenylated Methylated Protein Methyl Esterase: a Putative Biomarker and Therapeutic Target for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 8. Regulation of polyisoprenylated methylated protein methyl esterase by polyunsaturated fatty acids and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) Inhibitors

Disclaimer: The specific compound "PMPMEase-IN-1" was not identified in a comprehensive review of the scientific literature. This guide therefore focuses on the discovery of Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) as a therapeutic target and the development of its known inhibitors, such as the class of molecules known as Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs) and the specific inhibitor L-28.

Introduction

Polyisoprenylated methylated protein methyl esterase (PMPMEase) is a critical enzyme in the post-translational modification of small GTP-binding proteins, including members of the Ras and Rho families. These proteins are integral to cellular signaling pathways that regulate cell growth, differentiation, and migration. The hyperactivity of these signaling pathways is a hallmark of many cancers. PMPMEase catalyzes the terminal and only reversible step in the polyisoprenylation pathway, making it an attractive target for therapeutic intervention.[1][2] Inhibition of PMPMEase can modulate the function of these key signaling proteins and has been shown to induce cancer cell death.[3]

Recent research has focused on the discovery and development of small molecule inhibitors of PMPMEase. This guide provides an in-depth overview of the discovery of PMPMEase as a drug target, the synthesis of its inhibitors, and the experimental protocols used for their evaluation.

Discovery of PMPMEase as a Therapeutic Target

The rationale for targeting PMPMEase in cancer therapy stems from the observation that many cancers exhibit hyperactive signaling pathways mediated by polyisoprenylated proteins like Ras.[4] PMPMEase is frequently overexpressed and hyperactive in a variety of cancer tissues, including lung, pancreatic, prostate, and colorectal cancers, when compared to normal tissues.[2][5][6] This overexpression is linked to enhanced cancer cell growth and migration.[3]

The inhibition of PMPMEase has been shown to have several anti-cancer effects:

-

Induction of apoptosis (programmed cell death) in cancer cells.[1]

-

Disruption of the actin cytoskeleton, which is crucial for cell shape and motility.[2]

-

Inhibition of cancer cell migration and invasion.[4]

-

Alteration of the expression of genes related to cancer progression.[1]

These findings have established PMPMEase as a promising target for the development of novel anti-cancer agents.

PMPMEase Inhibitors: Discovery and Synthesis

Several classes of PMPMEase inhibitors have been identified, including natural products like curcumin and synthetic compounds such as L-28 and the Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs).[6]

2.1. Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs)

PCAIs were designed as targeted therapies against cancers with hyperactive Ras signaling.[7] The design strategy incorporated a farnesyl group, which mimics the natural substrate of PMPMEase, linked to a cysteine amide core.[8] While initially designed to target PMPMEase, it was discovered that their potent anti-cancer effects may not solely be due to PMPMEase inhibition, suggesting they may have multiple mechanisms of action.[4][9]

2.1.1. General Synthesis Pathway for PCAIs

The synthesis of PCAIs generally involves the coupling of aliphatic acids with L-S-trans,trans-farnesyl cysteine methyl ester. The resulting methyl ester is then hydrolyzed, and the carboxylic acid is coupled with a cycloalkyl amine to yield the final PCAI product.[8]

PCAI Synthesis Workflow

2.2. L-28

L-28 is another specific inhibitor of PMPMEase.[1] Treatment of cancer cells with L-28 has been shown to result in concentration-dependent cell death.[3]

Quantitative Data

The following tables summarize the quantitative data for various PMPMEase inhibitors.

Table 1: Inhibitory Activity of PMPMEase Inhibitors

| Inhibitor | Target | Ki (μM) | IC50 (μM) | Cell Line | Reference |

| Curcumin | PMPMEase | 0.3 | 12.4 | Purified Enzyme | [6] |

| PCAIs | PMPMEase | 3.7 - 20 | - | Purified Enzyme | [5] |

| L-28 | PMPMEase | - | 2.3 - 130 | Prostate Cancer Cells | [1] |

Table 2: Cytotoxic Activity of PMPMEase Inhibitors

| Inhibitor | EC50 (μM) | Cell Line | Exposure Time (h) | Reference |

| Curcumin | ~58.3 (22.0 µg/mL) | Caco-2 | - | [6] |

| L-28 | 1.8 - 4.6 | Prostate Cancer Cells | - | [1] |

| L-28 | 8.5 | A549 (Lung Cancer) | - | [3] |

| L-28 | 2.8 | H460 (Lung Cancer) | - | [3] |

| PCAIs | 1.9 | Mia PaCa-2 (Pancreatic) | 48 | [5] |

| PCAIs | 2.2 - 6.8 | MDA-MB-231 (Breast) | 48 | [8] |

| PCAIs | 2.3 - 6.5 | MIA PaCa-2 (Pancreatic) | 48 | [8] |

| PCAIs | 5.0 - 14 | NCI-H1299 (Lung) | 48 | [8] |

Experimental Protocols

4.1. PMPMEase Activity Assay

This protocol is used to measure the enzymatic activity of PMPMEase and the inhibitory effects of compounds.

Materials:

-

Cell lysates containing PMPMEase

-

PMPMEase substrate (e.g., RD-PNB)

-

Test inhibitor compound

-

100 mM Tris-HCl buffer, pH 7.4

-

Methanol

-

HPLC system with UV detection

Procedure:

-

Prepare cell lysates by washing cells with PBS and then lysing with a buffer containing 0.1% Triton-X 100 in 100 mM Tris-HCl, pH 7.4, with 1 mM EDTA.[1]

-

Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.[1]

-

For inhibition studies, pre-incubate the cell lysate with varying concentrations of the inhibitor compound for a set time (e.g., 15 minutes) at 37°C.[6]

-

Initiate the enzymatic reaction by adding the PMPMEase substrate (e.g., 1 mM RD-PNB) to the lysate-inhibitor mixture. The total reaction volume is typically 100 μL.[6]

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 3 hours).[1]

-

Stop the reaction by adding 200 μL of methanol and placing the samples on ice for at least 5 minutes.[6]

-

Centrifuge the samples at 5000 x g for 5 minutes to pellet any precipitate.[6]

-

Analyze the supernatant by HPLC with UV detection to quantify the product of the enzymatic reaction. The amount of product formed is indicative of PMPMEase activity.[1]

Signaling Pathways and Logical Relationships

PMPMEase plays a crucial role in the post-translational modification of Ras and other small G-proteins. This modification is essential for their proper localization to the cell membrane and subsequent activation of downstream signaling pathways, such as the MAPK pathway, which is heavily involved in cell proliferation and survival.

PMPMEase Role in Ras Activation

Conclusion

PMPMEase represents a validated and promising target for the development of novel cancer therapeutics. The overexpression and hyperactivity of this enzyme in a wide range of tumors underscore its importance in cancer biology. While the specific entity "this compound" remains unidentified in the public domain, the ongoing research into inhibitors like the PCAIs and L-28 provides a strong foundation for the future development of drugs targeting the PMPMEase-mediated signaling pathways. The synthetic pathways and experimental protocols detailed in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 2. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyisoprenylated Cysteinyl Amide Inhibitors: A Novel Approach to Controlling Cancers with Hyperactive Growth Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyisoprenylated Methylated Protein Methyl Esterase: a Putative Biomarker and Therapeutic Target for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Polyisoprenylated cysteinyl amide inhibitors disrupt actin cytoskeleton organization, induce cell rounding and block migration of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Target Profile of PMPMEase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) has emerged as a compelling therapeutic target, particularly in the context of oncology. This enzyme catalyzes the terminal, reversible step in the post-translational modification of numerous signaling proteins, including members of the Ras superfamily. Inhibition of PMPMEase disrupts the localization and function of these proteins, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides an in-depth analysis of the target specificity and selectivity profile of PMPMEase inhibitors, with a focus on the well-characterized inhibitors, Curcumin and L-28. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: PMPMEase as a Therapeutic Target

PMPMEase is a critical enzyme in the polyisoprenylation pathway, which is essential for the proper function of a variety of proteins involved in cellular signaling, including the Ras, Rho, and Rab families of small GTPases. These proteins require a series of post-translational modifications, including the attachment of a polyisoprenyl group (farnesyl or geranylgeranyl), proteolytic cleavage, and carboxyl methylation, to facilitate their localization to cellular membranes and interaction with downstream effectors.

PMPMEase reverses the final methylation step, thereby regulating the membrane association and signaling activity of these proteins. In several cancers, including colorectal, prostate, lung, and pancreatic cancer, PMPMEase is overexpressed and its activity is elevated.[1][2][3][4] This hyperactivity is thought to contribute to the aberrant signaling that drives cancer progression.[3][5][6] Consequently, inhibition of PMPMEase presents a promising strategy for therapeutic intervention.

Quantitative Profile of PMPMEase Inhibitors

The following tables summarize the key quantitative data for two representative PMPMEase inhibitors, Curcumin and L-28, derived from biochemical and cellular assays.

Table 1: Biochemical Inhibition of PMPMEase

| Inhibitor | Target | Assay Type | Substrate | Ki (μM) | IC50 (μM) | Inhibition Type | Source |

| Curcumin | Purified PMPMEase | Enzyme Assay | N-para-nitrobenzoyl-S-trans,trans-farnesylcysteine methyl ester | 0.3 | 12.4 | Mixed | [1] |

| L-28 | PMPMEase in cell lysates | Enzyme Assay | RD-PNB | - | 2.3 - 130 | - | [2][6] |

Table 2: Cellular Activity of PMPMEase Inhibitors

| Inhibitor | Cell Line | Assay Type | EC50 (μM) | Source |

| Curcumin | Caco-2 (colorectal cancer) | Cell Viability | ~60 (22.0 µg/mL) | [1] |

| L-28 | A549 (lung cancer) | Cell Viability | 8.5 | [3][5] |

| L-28 | H460 (lung cancer) | Cell Viability | 2.8 | [3][5] |

| L-28 | Prostate Cancer Cell Lines | Apoptosis Induction | 1.8 - 4.6 | [2][6][7] |

| PCAIs | Mia PaCa-2, BxPC-3 (pancreatic cancer) | Cell Viability | as low as 1.9 | [4] |

Experimental Protocols

PMPMEase Enzyme Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against PMPMEase.

Materials:

-

Purified PMPMEase enzyme

-

Substrate: N-para-nitrobenzoyl-S-trans,trans-farnesylcysteine methyl ester (RD-PNB)

-

Test inhibitor (e.g., Curcumin, L-28) dissolved in DMSO

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4

-

Methanol (for stopping the reaction)

-

RP-HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the test inhibitor at various concentrations.

-

Pre-incubate the mixture with purified PMPMEase for a specified time (e.g., 15 minutes) at 37°C.[1]

-

Initiate the reaction by adding the substrate (e.g., 1 mM RD-PNB).[1]

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[1]

-

Stop the reaction by adding an excess of cold methanol.[1]

-

Centrifuge the samples to pellet any precipitate.[1]

-

Analyze the supernatant by RP-HPLC to separate the product from the substrate.[1]

-

Quantify the product peak area to determine the enzyme activity.

-

Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay

This protocol outlines a general method to assess the effect of PMPMEase inhibitors on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., Caco-2, A549)

-

Complete cell culture medium

-

Test inhibitor

-

CellTiter-Blue® Cell Viability Assay reagent or similar

-

96-well cell culture plates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[2]

-

Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

After the incubation period, add the CellTiter-Blue® reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the EC50 value by plotting the percentage of viability against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The Polyisoprenylation Pathway and the Role of PMPMEase

The following diagram illustrates the key steps in the post-translational modification of polyisoprenylated proteins and the central role of PMPMEase.

Caption: Post-translational modification pathway of polyisoprenylated proteins.

General Workflow for PMPMEase Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for the identification and characterization of novel PMPMEase inhibitors.

Caption: Workflow for the evaluation of PMPMEase inhibitors.

Conclusion

The inhibition of PMPMEase represents a validated and promising approach for the development of novel anticancer therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers aiming to discover and characterize new PMPMEase inhibitors. A thorough understanding of the target's biology, coupled with robust biochemical and cellular assays, is crucial for the successful translation of these inhibitors into clinical candidates. Future work in this area should focus on developing highly potent and selective inhibitors with favorable pharmacokinetic properties to maximize their therapeutic potential.

References

- 1. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 3. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyisoprenylated Methylated Protein Methyl Esterase: a Putative Biomarker and Therapeutic Target for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

Preliminary In Vitro Evaluation of PMPMEase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "PMPMEase-IN-1" does not correspond to a publicly documented Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) inhibitor. This guide provides a comprehensive overview of the preliminary in vitro evaluation of PMPMEase inhibitors, utilizing publicly available data and methodologies for known inhibitors as illustrative examples.

Introduction to PMPMEase

Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) is a critical enzyme in the polyisoprenylation pathway, a post-translational modification process essential for the function of many proteins involved in cellular signaling, including small GTPases like Ras and Rho. PMPMEase catalyzes the hydrolysis of the carboxyl-terminal methyl ester of polyisoprenylated proteins, a reversible step that regulates the membrane association and activity of these proteins.[1][2] Aberrant activity of polyisoprenylated proteins is implicated in various cancers, making PMPMEase a compelling therapeutic target.[1][2][3] Inhibition of PMPMEase has been shown to induce cancer cell death, highlighting its potential in oncology drug development.[2][3]

Signaling Pathway Context

PMPMEase functions at a terminal step of the polyisoprenylation pathway. Understanding this context is crucial for interpreting the effects of its inhibition.

Quantitative Data for Known PMPMEase Inhibitors

The following tables summarize the in vitro activity of two known PMPMEase inhibitors, L-28 and Curcumin, against various cancer cell lines.

Table 1: In Vitro Efficacy of L-28, a PMPMEase Inhibitor

| Cell Line | Cancer Type | IC50 (µM) for PMPMEase Activity | EC50 (µM) for Apoptosis/Cell Viability |

| LNCaP | Prostate Cancer (Androgen-dependent) | 2.3 | 4.6 |

| 22Rv1 | Prostate Cancer (Androgen-sensitive) | 4.5 | 3.8 |

| PC-3 | Prostate Cancer (Castration-resistant) | 130 | 1.8 |

| DU 145 | Prostate Cancer (Castration-resistant) | 28 | 3.5 |

| A549 | Lung Cancer | Not Reported | 8.5 |

| H460 | Lung Cancer | Not Reported | 2.8 |

| Data sourced from multiple studies.[1][3][4] |

Table 2: In Vitro Efficacy of Curcumin against PMPMEase

| Parameter | Value | Conditions |

| Enzyme Inhibition | ||

| IC50 | 12.4 µM | Purified PMPMEase |

| Ki | 0.3 µM | Purified PMPMEase |

| Inhibition Type | Reversible, Mixed | Purified PMPMEase |

| Cell-Based Assays (Caco-2 Cells) | ||

| EC50 (Cell Death) | 22.0 µg/mL | Colorectal Cancer Cells |

| IC50 (PMPMEase Activity in Lysate) | 22.6 µg/mL | Colorectal Cancer Cells |

| Enzyme Kinetics | ||

| KM (without Curcumin) | 23.6 ± 2.7 µM | RD-PNB Substrate |

| KM (with 20 µM Curcumin) | 85.3 ± 15.3 µM | RD-PNB Substrate |

| Data from a study on colorectal cancer.[2] |

Experimental Protocols

Detailed methodologies are critical for the accurate evaluation of PMPMEase inhibitors.

PMPMEase Activity Assay

This assay quantifies the enzymatic activity of PMPMEase by measuring the hydrolysis of a specific substrate.

Materials:

-

Cell lysate containing PMPMEase or purified PMPMEase.

-

PMPMEase substrate: N-(4-nitrobenzoyl)-S-trans, trans-farnesyl-L-cysteine methyl ester (RD-PNB).

-

Assay buffer: 100 mM Tris-HCl, pH 7.4.

-

Test inhibitor (e.g., L-28, Curcumin) dissolved in a suitable solvent (e.g., DMSO).

-

Methanol for reaction termination.

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection.

Procedure:

-

Prepare cell lysates by treating cultured cells with a lysis buffer (e.g., 0.1% Triton-X 100 in 100 mM Tris-HCl, pH 7.4, with 1 mM EDTA).[3]

-

Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.[3]

-

In a microcentrifuge tube, combine the cell lysate or purified enzyme with the assay buffer.

-

Add varying concentrations of the test inhibitor and pre-incubate for a specified time (e.g., 15 minutes for curcumin) at 37°C.[2]

-

Initiate the enzymatic reaction by adding the RD-PNB substrate (e.g., to a final concentration of 1 mM).[2][3]

-

Incubate the reaction mixture at 37°C for a set period (e.g., 1-3 hours).[2][3]

-

Stop the reaction by adding cold methanol and incubating on ice.[2]

-

Centrifuge the samples to pellet any precipitate.[2]

-

Analyze the supernatant by RP-HPLC to separate and quantify the substrate and its hydrolyzed product. The product formation is directly proportional to PMPMEase activity.[2]

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces PMPMEase activity by 50%.

Cell Viability and Apoptosis Assays

These assays determine the effect of the PMPMEase inhibitor on cancer cell survival.

Materials:

-

Cancer cell lines (e.g., PC-3, A549, Caco-2).

-

Complete cell culture medium.

-

Test inhibitor.

-

Reagents for viability/apoptosis detection (e.g., Resazurin, Annexin V/Propidium Iodide).

-

Multi-well plates (e.g., 96-well).

-

Plate reader (for fluorescence or luminescence) or flow cytometer.

Procedure (Resazurin Reduction Assay):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test inhibitor for various time points (e.g., 24, 48, 72 hours).[3]

-

At the end of the treatment period, add the resazurin solution to each well and incubate.

-

Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of viable cells.

-

Calculate the EC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.[3]

Cell Migration Assay (Wound-Healing Assay)

This assay assesses the impact of PMPMEase inhibition on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line (e.g., PC-3).

-

Multi-well plates (e.g., 12-well).

-

Pipette tips (e.g., 10 µL) for creating the "wound".

-

Microscope with an imaging system.

Procedure:

-

Grow cells to a confluent monolayer in a 12-well plate.[3]

-

Create a scratch or "wound" in the monolayer using a sterile pipette tip.[3]

-

Wash the cells to remove debris and add fresh media containing the test inhibitor at various concentrations.[3]

-

Capture images of the wound at different time points (e.g., 0, 6, 12, 24 hours).[3]

-

Measure the width of the wound at each time point to determine the rate of cell migration into the wounded area. A delay in wound closure in treated cells compared to controls indicates inhibition of cell migration.

Experimental and Logical Workflows

A structured workflow is essential for the systematic evaluation of a potential PMPMEase inhibitor.

This guide provides a foundational framework for the in vitro characterization of novel PMPMEase inhibitors. The detailed protocols and structured workflow are designed to enable researchers to systematically evaluate the therapeutic potential of new chemical entities targeting this important enzyme.

References

- 1. Enzyme Inhibition Assessment Service - Creative Biolabs [creative-biolabs.com]

- 2. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 4. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PMPMEase and its Role in the Polyisoprenylation Pathway: Focus on the Inhibitor L-28

Note on PMPMEase-IN-1: While this guide was initially requested to focus on this compound, a thorough search of the scientific literature and chemical supplier databases yielded limited public information regarding its specific quantitative data and detailed experimental protocols. This compound is described as an allylated methylated protein methylesterase inhibitor with activity in human neuroblastoma SH-SY5Y cells[1]. However, to provide a comprehensive and data-rich technical resource as requested, this guide will focus on the well-characterized and extensively published PMPMEase inhibitor, L-28 . The information presented for L-28 serves as a representative example of a potent PMPMEase inhibitor and its role in the polyisoprenylation pathway.

Introduction to the Polyisoprenylation Pathway and the Role of PMPMEase

The polyisoprenylation pathway is a crucial post-translational modification process in eukaryotic cells, essential for the proper function and subcellular localization of a variety of proteins. These proteins, often involved in critical signaling pathways, include small GTPases of the Ras superfamily (e.g., Ras, Rho, Rac) and the gamma subunits of heterotrimeric G proteins. The attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to a C-terminal cysteine residue of the target protein is catalyzed by protein farnesyltransferase (FTase) or protein geranylgeranyltransferases (GGTase I and II).

Following isoprenylation, a series of further modifications occur at the C-terminus. For proteins with a C-terminal CAAX motif (where C is cysteine, A is an aliphatic amino acid, and X is any amino acid), the AAX tripeptide is cleaved by a specific protease. The newly exposed isoprenylcysteine is then carboxylmethylated by isoprenylcysteine carboxyl methyltransferase (Icmt).

This final methylation step was initially thought to be irreversible. However, the discovery of Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) revealed that this is a reversible modification. PMPMEase catalyzes the hydrolysis of the carboxyl methyl ester on polyisoprenylated proteins, converting it back to a carboxylate. This enzymatic activity introduces a dynamic regulatory control point in the polyisoprenylation pathway, modulating the charge and hydrophobicity of the C-terminus of these critical signaling proteins. The reversible methylation/demethylation cycle is believed to influence protein-protein and protein-membrane interactions, thereby affecting downstream signaling events.

PMPMEase has been identified as a member of the carboxylesterase family and is overexpressed in several types of cancer, making it an attractive target for therapeutic intervention.[2][3] Inhibition of PMPMEase has been shown to induce cancer cell death, disrupt the actin cytoskeleton, and inhibit cell migration.[2][3]

This compound and L-28: Potent Inhibitors of PMPMEase

As mentioned, specific data for this compound is sparse. It is known to be an allylated methylated protein methylesterase inhibitor.[1]

L-28, on the other hand, is a well-documented, specific inhibitor of PMPMEase. Its inhibition of PMPMEase has been shown to lead to a concentration-dependent cell death in various cancer cell lines.

Quantitative Data for the PMPMEase Inhibitor L-28

The following tables summarize the quantitative data for the biological activity of L-28 in various cancer cell lines.

Table 1: EC50 Values of L-28 in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| A549 | Lung Cancer | 8.5 | [2] |

| H460 | Lung Cancer | 2.8 | [2] |

| 22Rv1 | Prostate Cancer | 1.8 - 4.6 | [3] |

| LNCaP | Prostate Cancer | 1.8 - 4.6 | [3] |

| DU 145 | Prostate Cancer | 1.8 - 4.6 | [3] |

| PC-3 | Prostate Cancer | 1.8 - 4.6 | [3] |

Table 2: IC50 Values of L-28 for PMPMEase Activity in Cancer Cell Lysates

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 2.5 | [2] |

| H460 | Lung Cancer | 41 | [2] |

| 22Rv1 | Prostate Cancer | 2.3 - 130 | [3] |

| LNCaP | Prostate Cancer | 2.3 - 130 | [3] |

| DU 145 | Prostate Cancer | 2.3 - 130 | [3] |

| PC-3 | Prostate Cancer | 2.3 - 130 | [3] |

Signaling Pathways and Experimental Workflows

The Polyisoprenylation Pathway and the Point of PMPMEase Inhibition

The following diagram illustrates the final steps of the polyisoprenylation pathway, highlighting the reversible methylation step and the inhibitory action of L-28 on PMPMEase.

Caption: The reversible C-terminal methylation step of the polyisoprenylation pathway and the inhibition of PMPMEase by L-28.

Experimental Workflow for Assessing PMPMEase Inhibition

The following diagram outlines a typical experimental workflow to determine the effect of a PMPMEase inhibitor like L-28 on cancer cells.

Caption: A generalized experimental workflow for characterizing the effects of a PMPMEase inhibitor.

Detailed Experimental Protocols

PMPMEase Activity Assay

This protocol is adapted from methods described for measuring PMPMEase activity in cell lysates.[3]

Objective: To measure the enzymatic activity of PMPMEase in cell lysates and to determine the IC50 of an inhibitor.

Materials:

-

Cell lysis buffer (e.g., 0.1% Triton-X 100 in 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

-

Protein concentration determination reagent (e.g., BCA assay kit)

-

PMPMEase substrate (e.g., N-p-nitrobenzoyl-S-trans,trans-farnesyl-L-cysteine methyl ester, RD-PNB)

-

PMPMEase inhibitor (e.g., L-28)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Methanol (for stopping the reaction)

-

96-well plates

-

Incubator at 37°C

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to ~80% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse the cells with cell lysis buffer.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Enzyme Reaction:

-

In a 96-well plate, add cell lysate (containing a known amount of protein) to the reaction buffer.

-

For inhibitor studies, pre-incubate the lysate with varying concentrations of the inhibitor (e.g., L-28) for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the PMPMEase substrate (e.g., 1 mM RD-PNB). The total reaction volume is typically 100 µL.

-

Incubate the reaction at 37°C for a set time (e.g., 1-3 hours).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge the plate to pellet any precipitate.

-

Analyze the supernatant by HPLC to separate the substrate from the hydrolyzed product.

-

Quantify the product peak area to determine PMPMEase activity.

-

-

Data Analysis:

-

Calculate the specific activity of PMPMEase (e.g., in nmol of product formed per hour per mg of protein).

-

For inhibition studies, plot the percentage of PMPMEase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is a common method for assessing cell viability and proliferation.[2]

Objective: To determine the EC50 of a PMPMEase inhibitor on cancer cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PMPMEase inhibitor (e.g., L-28)

-

Resazurin sodium salt solution

-

96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of the PMPMEase inhibitor (e.g., L-28) in complete medium. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Resazurin Incubation:

-

Add resazurin solution to each well to a final concentration of (e.g., 0.15 mg/mL).

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce resazurin to the fluorescent resorufin.

-

-

Fluorescence Measurement:

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Express the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.

-

Western Blot Analysis

This is a standard protocol for detecting specific proteins in a cell lysate.[2][3]

Objective: To analyze the expression levels of PMPMEase or other proteins of interest in cells treated with a PMPMEase inhibitor.

Materials:

-

Cell lysates prepared as described previously.

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PMPMEase, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation:

-

Separate the protein lysates by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., actin) to compare protein expression levels between different treatment groups.

-

Cell Migration Assay (Wound Healing Assay)

This protocol is used to assess the effect of a compound on cell migration.[2]

Objective: To determine if a PMPMEase inhibitor affects the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines

-

6-well or 12-well plates

-

Sterile pipette tip (e.g., p200)

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a plate and grow them to a confluent monolayer.

-

-

Wound Creation:

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh medium containing the PMPMEase inhibitor (e.g., L-28) at a non-lethal concentration. Include a vehicle control.

-

-

Image Acquisition:

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

-

Data Analysis:

-

Measure the width of the wound at different time points for both treated and control cells.

-

Calculate the percentage of wound closure or the migration rate.

-

Compare the migration rates between the treated and control groups to determine the effect of the inhibitor.

-

Conclusion

The reversible carboxylmethylation of polyisoprenylated proteins, controlled by the opposing activities of Icmt and PMPMEase, represents a key regulatory point in cellular signaling. The overexpression of PMPMEase in various cancers has established it as a promising target for anticancer drug development. Potent and specific inhibitors, such as L-28, have demonstrated efficacy in inducing cancer cell death and inhibiting cell migration. The experimental protocols detailed in this guide provide a framework for the continued investigation of PMPMEase inhibitors and their therapeutic potential. Further research into novel inhibitors like this compound will be valuable in expanding the arsenal of targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

Understanding the Binding Affinity of PMPMEase Inhibitors to PMPMEase: A Technical Overview

A comprehensive search for the specific compound "PMPMEase-IN-1" did not yield any publicly available data. The following guide is therefore structured as a template, utilizing data from known inhibitors of Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) to illustrate the required format and content. This document is intended for researchers, scientists, and drug development professionals to serve as a framework for analyzing the binding affinity of novel PMPMEase inhibitors.

Introduction to PMPMEase and Its Inhibition

Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) is an enzyme that plays a crucial role in the post-translational modification of polyisoprenylated proteins, including the Ras family of small GTPases.[1][2] PMPMEase catalyzes the hydrolysis of a methyl ester at the C-terminus of these proteins, a terminal and reversible step in the polyisoprenylation pathway.[3] Aberrant activation of monomeric G-protein signaling pathways, such as those involving Ras, is a driver for some of the most aggressive cancers.[4] Consequently, PMPMEase has emerged as a promising therapeutic target. Inhibition of PMPMEase can modulate the function of these oncoproteins, leading to cancer cell death.[1][5] This has spurred the development of various inhibitors targeting this enzyme.

Quantitative Binding Affinity of PMPMEase Inhibitors

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug development, often quantified by the inhibition constant (Kᵢ), the dissociation constant (Kᵈ), or the half-maximal inhibitory concentration (IC₅₀). Below is a summary of binding affinity data for known PMPMEase inhibitors.

| Inhibitor Name | Inhibitor Class | Kᵢ Value (μM) | IC₅₀ Value (μM) | Cell Line/System | Reference |

| Curcumin | Natural Product | 0.3 | 12.4 | Purified PMPMEase | [5] |

| L-28 | Farnesylated Irreversible Inhibitor | - | 2.3 - 130 | Prostate Cancer Cells | [3] |

| Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs) | Small Molecule | 3.7 - 20 | - | PMPMEase | [4] |

| Arachidonic Acid (AA) | Polyunsaturated Fatty Acid | 0.12 - 3.7 | - | PMPMEase | [6] |

| Eicosapentaenoic Acid (EPA) | Polyunsaturated Fatty Acid | 0.12 - 3.7 | - | PMPMEase | [6] |

| Docosahexaenoic Acid (DHA) | Polyunsaturated Fatty Acid | 0.12 - 3.7 | - | PMPMEase | [6] |

Experimental Protocols for Determining Binding Affinity

The determination of inhibitor binding affinity to PMPMEase involves specific biochemical assays. The following sections detail the methodologies employed for the inhibitors discussed.

PMPMEase Activity Assay

A common method to assess PMPMEase activity and inhibition is a spectrophotometric or HPLC-based assay using a specific substrate.

-

Enzyme Source : Purified porcine liver PMPMEase or lysates from cells overexpressing PMPMEase can be used.[3][5]

-

Substrate : A specific substrate, such as N-(4-nitrobenzoyl)-S-trans, trans-farnesyl-L-cysteine methyl ester (RD-PNB), is synthesized and used in the assay.[1][3]

-

Assay Buffer : The reaction is typically conducted in a buffer solution, for example, 100 mM Tris-HCl at pH 7.4.[5]

-

Procedure :

-

The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., curcumin) for a defined period (e.g., 15 minutes) at 37°C.[5]

-

The reaction is initiated by the addition of the substrate (e.g., 1 mM RD-PNB).[5]

-

The reaction is allowed to proceed for a specific time.

-

The reaction is stopped, often by adding a solvent like methanol.[5]

-

The product formation is quantified by HPLC with UV detection.[3]

-

-

Data Analysis : The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is determined from a dose-response curve.[3] The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Michaelis-Menten Kinetics Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive), Michaelis-Menten kinetics are performed.

-

Procedure : The PMPMEase activity assay is performed with a fixed concentration of the inhibitor and varying concentrations of the substrate.

-

Data Analysis : The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are determined in the absence and presence of the inhibitor. Changes in these parameters help elucidate the inhibition mechanism. For example, in a study with curcumin, an increase in Kₘ with a smaller change in Vₘₐₓ suggested a mixed inhibition mechanism.[5]

Visualization of Experimental and Logical Workflows

Experimental Workflow for PMPMEase Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against PMPMEase.

Caption: Workflow for determining PMPMEase inhibitory activity.

PMPMEase in Growth Factor Signaling

PMPMEase is implicated in signaling pathways that are frequently hyperactive in cancer, such as those downstream of growth factor receptors. Inhibition of PMPMEase can disrupt these pathways.

References

- 1. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 4. Polyisoprenylated Cysteinyl Amide Inhibitors: A Novel Approach to Controlling Cancers with Hyperactive Growth Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of polyisoprenylated methylated protein methyl esterase by polyunsaturated fatty acids and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complex Interplay of PMPMEase-IN-1 with Ras Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) has emerged as a potential therapeutic target in oncology due to its role in the post-translational modification of key signaling proteins, including members of the Ras superfamily. This technical guide provides an in-depth analysis of the effects of PMPMEase inhibitors, exemplified by compounds such as L-28 and Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs), on Ras signaling pathways. While the direct inhibition of PMPMEase is hypothesized to modulate Ras function and downstream signaling, recent evidence suggests a more intricate mechanism of action for some inhibitors, including the unexpected enhancement of MEK and ERK phosphorylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug development.

Introduction: PMPMEase in the Context of Ras Signaling

Ras proteins are small GTPases that function as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Their proper function and localization to the plasma membrane are dependent on a series of post-translational modifications, including polyisoprenylation (farnesylation or geranylgeranylation), proteolytic cleavage, and carboxylmethylation.

PMPMEase catalyzes the final, reversible step in this process: the hydrolysis of the carboxyl methyl ester of polyisoprenylated proteins.[1] This demethylation step is thought to influence the protein's interaction with the cell membrane and downstream effectors, thereby modulating its signaling activity.[1] Dysregulation of PMPMEase activity, particularly its overexpression, has been observed in various cancers, including lung, prostate, and colon cancer, making it an attractive target for therapeutic intervention.[1][2][3]

The inhibitor referred to as "PMPMEase-IN-1" in this guide is a representative term for synthetic molecules designed to target PMPMEase. This document will focus on the characterized effects of well-documented PMPMEase inhibitors, namely L-28 and a class of compounds known as Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs).

Quantitative Data on PMPMEase Inhibitors

The following tables summarize the in vitro efficacy of representative PMPMEase inhibitors across various cancer cell lines.

Table 1: L-28 Inhibitory and Cytotoxic Activity

| Cell Line | Cancer Type | IC50 (PMPMEase Inhibition) | EC50 (Cell Viability) | Reference |

| A549 | Lung Cancer | 2.5 µM | 8.5 µM | [1] |

| H460 | Lung Cancer | 41 µM | 28 µM | [1] |

| WI-38 (Normal) | Lung Fibroblast | 520 µM | > 200 µM | [1] |

| 22Rv1 | Prostate Cancer | Not Reported | 1.8 - 4.6 µM (range for CaP cells) | [2] |

| LNCaP | Prostate Cancer | 2.3 - 130 µM (range for CaP cells) | 1.8 - 4.6 µM (range for CaP cells) | [2] |

| DU 145 | Prostate Cancer | 2.3 - 130 µM (range for CaP cells) | 1.8 - 4.6 µM (range for CaP cells) | [2] |

| PC-3 | Prostate Cancer | 2.3 - 130 µM (range for CaP cells) | 1.8 - 4.6 µM (range for CaP cells) | [2] |

Table 2: PCAIs Inhibitory and Cytotoxic Activity

| Compound | Cell Line | Cancer Type | Ki (PMPMEase Inhibition) | EC50 (Cell Viability) | Reference |

| PCAIs (general range) | Pancreatic Cancer | Pancreatic | 3.7 - 20 µM | As low as 1.9 µM | [4] |

| NSL-YHJ-2-27 | MDA-MB-231 | Breast Cancer | Not Reported | 2.2 - 6.8 µM | [5] |

| NSL-YHJ-2-27 | A549 | Lung Cancer | Not Reported | 2.2 - 7.6 µM | [5] |

| NSL-YHJ-2-27 | MIA PaCa-2 | Pancreatic Cancer | Not Reported | 2.3 - 6.5 µM | [5] |

| NSL-YHJ-2-27 | NCI-H1299 | Lung Cancer | Not Reported | 5.0 - 14 µM | [5] |

| NSL-BA-055 | A549 | Lung Cancer | Not Reported | Not Reported | [6] |

Table 3: Curcumin Inhibitory and Cytotoxic Activity

| Parameter | Value | Cell Line/Condition | Reference |

| Ki (PMPMEase Inhibition) | 0.3 µM | Purified PMPMEase | [7] |

| IC50 (PMPMEase Inhibition) | 12.4 µM | Purified PMPMEase | [7] |

| IC50 (Cellular PMPMEase Activity) | 22.6 µg/mL | Caco2 (Colorectal Cancer) | [7] |

| EC50 (Cell Viability) | 22.0 µg/mL | Caco2 (Colorectal Cancer) | [7] |

Effects on Ras Signaling Pathways

The canonical Ras signaling pathway involves the activation of Raf, MEK, and ERK in a phosphorylation cascade. The initial hypothesis was that inhibition of PMPMEase would lead to an accumulation of carboxylmethylated Ras, altering its localization and function, and ultimately downregulating the Ras-Raf-MEK-ERK pathway. However, experimental evidence, particularly with PCAIs, suggests a more complex scenario.

While some studies indicate that PMPMEase inhibition can disrupt cellular processes regulated by Ras and Rho family G-proteins, such as actin cytoskeleton organization[1], direct evidence of a straightforward downregulation of the MEK/ERK cascade is lacking.

Intriguingly, treatment of A549 lung cancer cells with the PCAI NSL-YHJ-2-27 led to an increase in the phosphorylation of MEK1/2 and ERK1/2.[5] Similarly, in MDA-MB-468 breast cancer cells, PCAIs stimulated the phosphorylation of MEK, ERK, and their downstream target p90RSK.[8] This suggests that while these compounds have anti-proliferative and pro-apoptotic effects, their mechanism may not be a simple inhibition of the Ras-MAPK pathway. It is possible that these compounds induce cellular stress or have off-target effects that lead to a feedback activation of the MAPK pathway. Another possibility is that the depletion of certain G-proteins by PCAIs disrupts a negative feedback loop that normally keeps MEK/ERK signaling in check.[9]

Depletion of Monomeric G-Proteins

A significant finding is that PCAIs at concentrations of 2 to 5 µM lead to the depletion of several monomeric G-proteins, including K-Ras, RhoA, Cdc42, and Rac1.[9] This effect appears to be independent of their relatively weak inhibitory activity against PMPMEase and may represent a primary mechanism for their anticancer effects. The depletion of these key signaling molecules would have profound effects on multiple cellular processes, including proliferation, survival, and migration.

Experimental Protocols

PMPMEase Activity Assay

This protocol is adapted from methodologies described in the literature.[2][3]

-

Cell Lysis:

-

Culture cells to approximately 80% confluency.

-

Wash cells with phosphate-buffered saline (PBS).

-

Lyse cells in a buffer containing 0.1% Triton X-100 in 100 mM Tris-HCl (pH 7.4) with 1 mM EDTA.

-

Determine the protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the cell lysate with the PMPMEase substrate, N-(4-nitrobenzoyl)-S-trans,trans-farnesyl-L-cysteine methyl ester (RD-PNB), to a final concentration of 1 mM.

-

For inhibitor studies, pre-incubate the lysate with varying concentrations of the PMPMEase inhibitor (e.g., L-28) for 10 minutes at 37°C before adding the substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-3 hours).

-

-

Analysis:

-

Stop the reaction by adding an equal volume of methanol and incubating on ice.

-

Centrifuge to pellet any precipitate.

-

Analyze the supernatant by high-performance liquid chromatography (HPLC) to separate the substrate from the hydrolyzed product.

-

Quantify the product peak to determine PMPMEase activity, typically expressed as nmol of product formed per hour per mg of protein.

-

Cell Viability Assay

This is a general protocol for assessing the effect of PMPMEase inhibitors on cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment:

-

Prepare serial dilutions of the PMPMEase inhibitor in cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the inhibitor or vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

Use a suitable viability reagent such as Resazurin or MTT.

-

Add the reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the EC50 value by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis for Ras Signaling Pathway Components

This protocol is for assessing the phosphorylation status of key proteins in the Ras signaling pathway.

-

Cell Treatment and Lysis:

-

Treat cells with the PMPMEase inhibitor at the desired concentration and for the appropriate time.

-

Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Ras) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizations

Signaling Pathways and Mechanisms

References

- 1. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 3. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyisoprenylated Methylated Protein Methyl Esterase: a Putative Biomarker and Therapeutic Target for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting KRAS Mutant Cancers with Polyisoprenylated Cysteinyl Amide Inhibitors - ProQuest [proquest.com]

- 6. Polyisoprenylated Cysteinyl Amide Inhibitors Deplete K-Ras and Induce Caspase-dependent Apoptosis in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

Unveiling the Anti-Cancer Potential: A Technical Guide to the Initial Cytotoxicity Screening of PMPMEase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxicity screening of Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) inhibitors in various cancer cell lines. While information on a specific compound designated "PMPMEase-IN-1" is not publicly available, this document consolidates findings on other known PMPMEase inhibitors, such as L-28, Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs), and curcumin. The methodologies, data presentation, and pathway analyses detailed herein offer a robust framework for the evaluation of novel PMPMEase-targeting compounds.

PMPMEase is a critical enzyme in the post-translational modification of polyisoprenylated proteins, including the Ras superfamily of small GTPases, which are frequently hyperactive in cancer.[1][2] Inhibition of PMPMEase has been shown to disrupt cancer cell signaling, induce cell death, and inhibit cell migration, making it a promising target for anti-cancer drug development.[1][3]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of various PMPMEase inhibitors on a range of cancer cell lines. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce cell viability by 50%.

| Inhibitor | Cancer Type | Cell Line | EC50 / IC50 (µM) | Reference |

| L-28 | Lung Cancer | A549 | 8.5 (EC50) | [1][2] |

| Lung Cancer | H460 | 2.8 (EC50) | [1][2] | |

| Prostate Cancer | 22Rv1 | 1.8 - 4.6 (EC50) | [3][4] | |

| Prostate Cancer | LNCaP | 1.8 - 4.6 (EC50) | [3][4] | |

| Prostate Cancer | DU 145 | 1.8 - 4.6 (EC50) | [3][4] | |

| Prostate Cancer | PC-3 | 1.8 - 4.6 (EC50) | [3][4] | |

| PCAIs | Pancreatic Cancer | Mia PaCa-2 | as low as 1.9 (EC50) | [5] |

| Pancreatic Cancer | BxPC-3 | as low as 1.9 (EC50) | [5] | |

| Curcumin | Colorectal Cancer | Caco-2 | 22.0 µg/mL (~60 µM) (EC50) | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involved in the initial cytotoxicity screening of PMPMEase inhibitors.

Cell Culture and Maintenance:

-

Cancer cell lines (e.g., A549, H460, Mia PaCa-2, BxPC-3, Caco-2, 22Rv1, LNCaP, DU 145, PC-3) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (e.g., MTT or resazurin-based assays):

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The PMPMEase inhibitor is serially diluted to a range of concentrations. The culture medium is replaced with fresh medium containing the various concentrations of the inhibitor. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Reagent Addition: After incubation, a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or resazurin is added to each well.

-

Incubation with Reagent: The plates are incubated for a further 2-4 hours to allow for the metabolic conversion of the reagent by viable cells.

-

Measurement:

-

For MTT assays, a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

For resazurin-based assays, the fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: The absorbance or fluorescence values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The EC50 or IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.

Wound-Healing Assay (for cell migration):

-

Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with medium containing the PMPMEase inhibitor at a non-lethal concentration.

-

Imaging: Images of the wound are captured at different time points (e.g., 0, 12, 24 hours) using a microscope.

-

Analysis: The width of the wound is measured at each time point, and the rate of wound closure is calculated to assess cell migration.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of PMPMEase inhibitors.

PMPMEase Signaling Pathway and Effect of Inhibition

Caption: PMPMEase pathway and the consequences of its inhibition in cancer cells.

Mechanism of Action and Downstream Effects

PMPMEase catalyzes the final, reversible step in the post-translational modification of polyisoprenylated proteins.[3] This enzymatic activity is crucial for the proper localization and function of key signaling proteins like Ras and Rho GTPases.[1] In many cancers, PMPMEase is overexpressed and hyperactive.[1][5][6]

Inhibition of PMPMEase leads to the accumulation of the methylated forms of these proteins, which can disrupt their signaling functions. This disruption has been shown to have several anti-cancer effects:

-

Induction of Apoptosis: Treatment with PMPMEase inhibitors like L-28 has been shown to induce programmed cell death in lung and prostate cancer cells.[1][3]

-

Inhibition of Cell Migration: PMPMEase inhibition disrupts the organization of the actin cytoskeleton, a key component of the cellular machinery for movement, thereby significantly inhibiting cancer cell migration.[1][3]

-

Alteration of Gene Expression: PMPMEase inhibition can alter the transcription of various cancer-related genes, further contributing to its anti-tumor effects.[1]

Conclusion

The initial cytotoxicity screening of PMPMEase inhibitors has revealed their potential as a promising class of anti-cancer agents. The data presented in this guide demonstrate that compounds like L-28 and PCAIs exhibit potent cytotoxic effects against a variety of cancer cell lines at low micromolar concentrations. The detailed experimental protocols and pathway diagrams provide a foundational framework for researchers and drug development professionals to effectively screen and characterize novel PMPMEase inhibitors. Further investigation into the efficacy of these inhibitors in preclinical and clinical settings is warranted to fully realize their therapeutic potential in oncology.

References

- 1. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 5. Polyisoprenylated Methylated Protein Methyl Esterase: a Putative Biomarker and Therapeutic Target for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

PMPMEase-IN-1: A Technical Overview of a Novel PMPMEase Inhibitor

Disclaimer: Publicly available information on the specific compound PMPMEase-IN-1 is limited. This guide presents the available data on this compound and, to fulfill the request for a comprehensive technical document, provides representative data and protocols from studies on other well-characterized Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) inhibitors, such as curcumin and L-28. This information is intended to serve as a proxy for the type of analysis applicable to novel PMPMEase inhibitors.

Introduction to PMPMEase and Its Inhibition

Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) is a critical enzyme in the post-translational modification of polyisoprenylated proteins, including the Ras family of small GTPases.[1] PMPMEase catalyzes the hydrolysis of the carboxyl methyl ester on these proteins, the final and only reversible step in their modification pathway.[1] The aberrant activity of polyisoprenylated proteins is a hallmark of numerous cancers, making the enzymes in this pathway, including PMPMEase, attractive targets for therapeutic intervention.[2][3] Inhibition of PMPMEase has been shown to induce cancer cell death and is being explored as a strategy for cancer treatment.[1][2]

This compound is described as an allylated methylated protein methylesterase inhibitor.[4] It is suggested to have potential applications in cancer therapy by enhancing its affinity for polyisoprenyl derivatives and has shown an ability to cause degeneration of human neuroblastoma SH-SY5Y cells.[4] Specific inhibition of PMPMEase by compounds like this compound may help regulate the metabolism of polyisoprenylated proteins, thereby maintaining normal cell survival.[4]

Structural and Chemical Properties

While the specific chemical structure and properties of this compound are not detailed in the available literature, we can summarize the properties of other known PMPMEase inhibitors to provide a comparative context.

| Property | Curcumin | L-28 | This compound |

| Molecular Formula | C₂₁H₂₀O₆ | C₁₇H₂₈FNO₃S₂ | Not Available |